2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O2S/c1-2-8-26-18(29)15-10-13(22)6-7-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-5-3-4-12(21)9-14/h3-7,9-10H,2,8,11H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYOHKQAQMGMEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-chlorophenyl)acetamide is a novel chemical entity that has gained attention for its potential biological activities. This compound features a complex structure with a triazoloquinazoline core, recognized for diverse pharmacological properties including anti-inflammatory and anticancer effects.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 455.96 g/mol. The structural characteristics include:
- Triazole ring : Contributes to its biological activity.
- Chloro substituents : Potentially enhance its reactivity and interaction with biological targets.
- Thioamide group : Implicated in various biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazoloquinazoline framework exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles showed activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.046 to 3.11 μM against resistant strains .
Anticancer Activity
The anticancer potential of triazoloquinazolines has been documented in several studies. For instance, compounds similar to the one demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure–activity relationship (SAR) analysis revealed that specific modifications on the triazole ring significantly influenced their anticancer efficacy .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria. Inhibitory assays showed strong activity against these enzymes, indicating potential for drug development .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazole derivatives showed that those with phenyl substitutions at specific positions had enhanced antibacterial activity compared to standard antibiotics such as vancomycin and ciprofloxacin .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound induced significant cell death at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
Research Findings Summary
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazoloquinazoline compounds exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival.
For instance, a study highlighted the antiproliferative effects of similar compounds through their binding affinity to human thymidylate synthase, a critical enzyme in DNA synthesis . This suggests that the compound may be effective against cancers that are sensitive to thymidylate synthase inhibition.
Antimicrobial Properties
The compound's structure allows it to possess significant antibacterial and antifungal activities. Research indicates that triazole derivatives can effectively combat both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. For example, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Triazoloquinazolines have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the compound may contribute to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could have implications for treating conditions such as arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
In a recent study published in ACS Omega, researchers synthesized various triazoloquinazoline derivatives and evaluated their anticancer activity against several cancer cell lines. The results showed that specific modifications to the structure enhanced cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis of triazole hybrids and their antimicrobial properties. The compounds were tested against a panel of bacterial strains, revealing that certain derivatives had MIC values significantly lower than those of standard antibiotics like vancomycin and ciprofloxacin . This highlights the potential of the compound as a lead for developing new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazoloquinazoline Derivatives
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Halogen Substitution : Replacing 7-Cl with 7-F () reduces molecular weight and may alter bioavailability, though fluorine’s electronegativity could enhance target binding .
- Aromatic Substituents : The 3-chlorophenyl group in the target compound offers steric and electronic effects distinct from 2-methoxyphenyl () or 4-acetylphenyl (). Methoxy groups improve solubility but may reduce membrane permeability .
- Side Chain Modifications : Inclusion of oxadiazole () or propionamide () alters interactions with hydrophobic pockets or hydrogen-bonding sites in enzymes.
Thioether-Linked Acetamide Derivatives
Table 2: Functional Group Impact on Activity
| Compound Name | Core Structure | Thioether/Acetamide Features | Activity |
|---|---|---|---|
| Target Compound | Triazoloquinazoline | N-(3-Cl-phenyl)acetamide | Predicted anti-cancer |
| 2-(7-Chloro-[1,2,4]triazolo[4,3-a]quinazolin-5-one)thioacetamide | Triazoloquinazoline | Unsubstituted thioacetamide | Antimicrobial |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | Triazole (non-fused) | Tolylamino group | Antifungal |
Key Observations :
- The N-(3-chlorophenyl)acetamide group in the target compound likely enhances specificity for cancer-related targets compared to simpler thioacetamides .
- Fused vs.
Substituent-Driven Pharmacological Profiles
- Chloro vs. Fluoro : The target’s 7-Cl may increase oxidative stability compared to 7-F analogs, which are more susceptible to metabolic degradation .
- Propyl vs.
- Acetamide vs. Propionamide : Propionamide derivatives () have extended alkyl chains, possibly improving binding to hydrophobic enzyme pockets but reducing solubility.
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For structurally analogous triazoloquinazoline derivatives, key factors include:
- Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency but may degrade sensitive intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of chlorinated intermediates, while dichloromethane improves thioacetamide coupling .
- Catalyst screening : Use of Pd catalysts for cross-coupling steps or acid/base catalysts for cyclization (e.g., p-TsOH) can reduce side reactions .
Characterization via HPLC and NMR after each step ensures intermediate purity, with yields typically optimized to >75% through iterative condition adjustments .
Advanced: What computational strategies can predict optimal reaction pathways for synthesizing this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) model energy barriers for key steps like triazole ring formation or sulfur-acetamide coupling . Machine learning (ML) trained on PubChem data (e.g., reaction SMILES) identifies solvent-catalyst combinations that minimize byproducts . For example, ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40% by prioritizing conditions with low steric hindrance and favorable thermodynamics .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns protons and carbons in the triazoloquinazoline core and chlorophenyl group. Aromatic protons appear at δ 7.2–8.5 ppm, while the propyl chain shows δ 0.9–1.7 ppm .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ expected at ~500 m/z) and detects fragmentation patterns unique to the thioacetamide linkage .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry of the fused triazole-quinazoline system .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences) or impurities. Strategies include:
- Dose-response standardization : Use IC50 values normalized to reference compounds (e.g., doxorubicin for cytotoxicity) .
- Orthogonal assays : Validate target binding via SPR (surface plasmon resonance) alongside enzymatic inhibition assays .
- Batch consistency checks : LC-MS purity >98% and Karl Fischer titration for solvent residues ensure reproducibility .
Basic: What are the challenges in achieving solubility for in vitro assays, and how can they be addressed?
Methodological Answer:
The compound’s hydrophobicity (logP ~3.5) limits aqueous solubility. Strategies:
- Co-solvent systems : Use DMSO-water gradients (<5% DMSO) for cell-based assays .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Salt formation : React with HCl or sodium bicarbonate to improve solubility in physiological buffers .
Advanced: How can green chemistry principles be applied to improve the sustainability of its synthesis?
Methodological Answer:
- Catalyst recycling : Immobilize Pd on mesoporous silica for reuse in Suzuki-Miyaura coupling .
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Waste minimization : Flow chemistry reduces solvent use by 60% and shortens reaction times for high-energy intermediates .
Basic: What in vitro models are suitable for initial biological activity screening?
Methodological Answer:
- Kinase inhibition assays : Test against EGFR or VEGFR2 due to structural similarity to triazoloquinazoline inhibitors .
- Cytotoxicity panels : Use NCI-60 cell lines with ATP-based viability assays (e.g., CellTiter-Glo) .
- Microsomal stability tests : Incubate with liver microsomes (human/rat) to assess metabolic degradation .
Advanced: How can researchers integrate multi-omics data to elucidate its mechanism of action?
Methodological Answer:
- Transcriptomics : RNA-seq of treated cells identifies dysregulated pathways (e.g., apoptosis, DNA repair) .
- Proteomics : SILAC labeling quantifies target protein expression changes, validated by Western blot .
- Metabolomics : LC-MS/MS profiles metabolic shifts (e.g., ATP depletion) linked to bioactivity .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature : Store at -20°C in amber vials to prevent photodegradation of the chlorophenyl group .
- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thioacetamide bond .
- Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Advanced: How can AI-driven platforms accelerate structure-activity relationship (SAR) studies?
Methodological Answer:
- Generative models : Deep learning (e.g., GANs) designs analogs with modified propyl or chlorophenyl groups .
- Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modification (e.g., replacing Cl with F) .
- High-throughput virtual screening : Dock compound libraries against cryo-EM structures of target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
